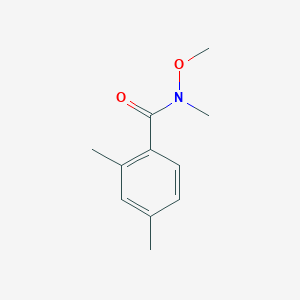

N-methoxy-N,2,4-trimethylbenzamide

Description

Significance and Historical Context of N-Methoxy-N-methyl Amides in Organic Synthesis

The development of N-methoxy-N-methyl amides, or Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981 was a significant advancement in organic synthesis. chemsynthesis.com These reagents, also called Weinreb-Nahm amides, were created to solve a persistent problem in the synthesis of ketones and aldehydes from carboxylic acid derivatives. ontosight.ai When using highly reactive organometallic nucleophiles like Grignard reagents or organolithium reagents, the reaction with acyl compounds such as acid chlorides or esters often leads to over-addition, yielding an alcohol instead of the desired ketone. chemsynthesis.com

The primary significance of the Weinreb amide is its ability to prevent this over-addition. chemsynthesis.com The reaction proceeds through a stable five-membered cyclic tetrahedral intermediate, which is formed upon nucleophilic attack. chemsrc.com This stability arises from the chelation of the metal ion (from the organometallic reagent) by the N-methoxy oxygen atom. chemsynthesis.com This chelated intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed. nih.gov This two-step process effectively protects the newly formed ketone from further nucleophilic attack, resulting in high yields of the desired mono-acylated product. chemsrc.combldpharm.com

Weinreb amides are versatile and can be prepared from a variety of starting materials, including carboxylic acids, acid chlorides, esters, lactones, and anhydrides. bldpharm.com Their reliable and selective reactivity with a wide range of nucleophiles has established them as indispensable tools in the synthesis of complex molecules, natural products, and pharmaceuticals. ontosight.ainih.gov

Structural Characteristics and Nomenclature of N-Methoxy-N,2,4-trimethylbenzamide

The name this compound precisely describes the molecule's structure:

Benzamide (B126) : This root indicates a benzene (B151609) ring connected to an amide functional group (-C(=O)N-).

N-methoxy-N-methyl : This prefix specifies that a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) are both attached to the nitrogen atom of the amide. This arrangement is the defining feature of a Weinreb amide.

2,4-trimethyl : This indicates that two methyl groups are attached as substituents to the benzene ring at the second and fourth positions relative to the point of attachment of the amide group.

The compound is a solid at room temperature and, like other Weinreb amides, is valued for its stability and predictable reactivity in forming ketones. Its specific structure makes it a useful building block for introducing a 2,4-dimethylbenzoyl moiety into a target molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1221346-39-9 bldpharm.com |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)N(C)OC)C |

| Physical Form | Solid |

Research Landscape and Emerging Trends in Weinreb Amide Chemistry

The reliability of Weinreb amides has cemented their place in both academic and industrial laboratories for the synthesis of fine chemicals and active pharmaceutical ingredients. ontosight.ai While their traditional role in ketone and aldehyde synthesis is well-established, the research landscape continues to evolve, expanding their utility into new areas of chemical synthesis.

A significant emerging trend is the use of the Weinreb amide as a directing group in transition metal-catalyzed C-H functionalization reactions. tcichemicals.com This advanced strategy allows for the direct and regioselective modification of otherwise inert C-H bonds, offering more efficient synthetic routes to complex molecules. tcichemicals.com The Weinreb amide moiety can coordinate to a metal catalyst (such as palladium, iridium, or copper) and direct it to functionalize a specific C-H bond, typically at the ortho-position of an aromatic ring. tcichemicals.com This dual role as both a stable carbonyl precursor and a functional directing group enhances its value in multi-step syntheses. tcichemicals.com

Furthermore, research continues to refine the preparation of Weinreb amides themselves. Milder and more efficient coupling reagents and one-pot procedures are continuously being developed, including methods specifically designed for sterically hindered carboxylic acids that are otherwise difficult to convert. nih.govchemsrc.com Innovations in asymmetric synthesis have also incorporated the Weinreb amide. Chiral auxiliaries have been designed that merge the functionality of a Weinreb amide with stereochemical control elements, enabling the diastereoselective alkylation of enolates to produce enantioenriched ketones and aldehydes after cleavage. chemsynthesis.com These advancements ensure that Weinreb amide chemistry remains a dynamic and expanding field in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2,4-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-10(9(2)7-8)11(13)12(3)14-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKFGYDNHUZMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methoxy N,2,4 Trimethylbenzamide and Analogues

Classical Approaches to Weinreb Amide Synthesis

Traditional methods for the synthesis of Weinreb amides, including N-methoxy-N,2,4-trimethylbenzamide, have long been established and are widely practiced. These approaches typically begin from readily available carboxylic acids or their derivatives.

The most conventional route to this compound involves the acylation of N,O-dimethylhydroxylamine. mychemblog.com This is typically performed using its more stable and commercially available hydrochloride salt. wikipedia.org

The process can start with 2,4-dimethylbenzoic acid, which is first converted to its more reactive acyl chloride, 2,4-dimethylbenzoyl chloride. This activation is commonly achieved using reagents like oxalyl chloride or thionyl chloride. mychemblog.com The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine, triethylamine, or N-methylmorpholine, to neutralize the liberated HCl and afford the desired Weinreb amide. mychemblog.comorganic-chemistry.org

Alternatively, direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride avoids the isolation of the often-sensitive acyl halide. This is accomplished using a variety of peptide coupling reagents. wikipedia.org Agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), and various carbodiimide- or phosphonium-based reagents have proven effective for this transformation. organic-chemistry.orgorientjchem.orgchemspider.com The CDI activation method, for instance, is noted for its utility with substrates containing sensitive functional groups. chemspider.com

Table 1: Selected Coupling Reagents for Direct Amide Formation

| Coupling Reagent | Base | Solvent | Typical Yield | Reference |

| Oxalyl Chloride/DMF (to form acyl chloride) | Pyridine | Dichloromethane | High | mychemblog.com |

| 1,1'-Carbonyldiimidazole (CDI) | None required initially | Dichloromethane | ~70% | chemspider.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | N-Methylmorpholine (NMM) | Tetrahydrofuran | High | organic-chemistry.orgorientjchem.org |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | N/A | Acetonitrile, Alcohols | Good | orientjchem.org |

This table is illustrative and yields can vary based on the specific substrate and reaction conditions.

Esters and lactones serve as alternative starting materials for the synthesis of Weinreb amides. orientjchem.orgorientjchem.org The conversion of an ester, such as methyl 2,4-dimethylbenzoate, to this compound can be efficiently achieved. This transformation typically employs organoaluminum reagents like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl) to facilitate the amidation with N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgmychemblog.com Non-nucleophilic Grignard reagents, for instance, isopropyl magnesium chloride, can also be utilized to first activate the hydroxylamine (B1172632) prior to the addition of the ester substrate. wikipedia.org

This method is particularly valuable for synthesizing Weinreb amides from complex molecules where the corresponding carboxylic acid or acyl chloride might be unstable or difficult to access. researchgate.net

Modern and Green Synthetic Strategies

Contemporary research focuses on developing more efficient, sustainable, and atom-economical methods for Weinreb amide synthesis. These strategies often utilize catalytic systems and milder reaction conditions.

Oxidative amidation has emerged as a powerful tool for constructing amide bonds directly from alcohols or aldehydes, bypassing the need for pre-activated carboxylic acid derivatives. researchgate.net For the synthesis of N-methoxy-N-methylamides, this can involve the direct reaction of an aldehyde with N,O-dimethylhydroxylamine in the presence of an oxidizing agent. researchgate.net Another approach involves the oxidative amidation of benzyl (B1604629) alcohols. researchgate.net

A recently developed protocol describes the Pd/Cu-catalyzed oxidative carbonylation of terminal alkynes with N,O-dimethylhydroxylamine hydrochloride under a low pressure of carbon monoxide and oxygen. nih.gov This method provides a one-step route to alkynyl Weinreb amides, showcasing a modern approach to this important functional group. nih.gov

Palladium-catalyzed aminocarbonylation represents a highly efficient and atom-economical "green" approach to Weinreb amides. rsc.org This reaction typically involves the coupling of an aryl halide or triflate with carbon monoxide and N,O-dimethylhydroxylamine in the presence of a palladium catalyst. researchgate.netrsc.org To synthesize this compound via this route, a suitable starting material would be 1-iodo-2,4-dimethylbenzene or 1-bromo-2,4-dimethylbenzene.

Various catalytic systems have been developed, often employing ligands like Xantphos or triphenylphosphine (B44618) to improve efficiency and substrate scope. orientjchem.orgrsc.org While early systems often required high pressures of carbon monoxide, more recent advancements have enabled these reactions to proceed at atmospheric pressure. orientjchem.orgacs.orgnih.gov The use of heterogeneous catalysts, such as palladium nanoparticles supported on zeolitic imidazolate frameworks (ZIF-8), offers advantages in terms of catalyst separation and recycling, further enhancing the environmental credentials of this method. rsc.orgrsc.org

Table 2: Examples of Palladium-Catalyzed Aminocarbonylation for Weinreb Amide Synthesis

| Aryl Halide/Triflate | Catalyst/Ligand | CO Pressure | Temperature | Yield | Reference |

| Aryl Bromides | Pd(OAc)₂ / Xantphos | 1 atm | 80 °C | up to 99% | rsc.org |

| Aryl Iodides | Pd/ZIF-8 | 10 bar | 100 °C | High | rsc.org |

| Heterocyclic Triflates | Pd₂(dba)₃ / Xantphos | 1 atm | Room Temp. | Good-Excellent | acs.orgnih.gov |

| Aryl Iodides | Pd(OAc)₂ / PPh₃ | 40-60 bar | N/A | Good | rsc.org |

This table presents general conditions; specific results depend on the substrate.

The development of one-pot procedures simplifies the synthesis of Weinreb amides by reducing the number of workup and purification steps, thereby saving time and resources. organic-chemistry.org The previously mentioned use of coupling agents like CDMT allows for a convenient one-flask preparation of Weinreb amides from carboxylic acids. organic-chemistry.org In this procedure, the activated ester is formed in situ and is directly reacted with the hydroxylamine derivative without isolation. organic-chemistry.org

These one-pot methods often exhibit high chemo-selectivity, allowing for the synthesis of complex Weinreb amides bearing various functional groups. The direct conversion of Weinreb amides to ketones using nonclassical Wittig reagents instead of harsh organometallics is an example of a subsequent chemo-selective transformation that enhances the utility of the Weinreb amide functional group. organic-chemistry.org Furthermore, one-pot sequences involving magnesium-halogen exchange followed by arylation have been developed, highlighting the stability and versatility of the Weinreb amide moiety in streamlined synthetic routes. wikipedia.org

Stereoselective Synthesis of Chiral N-Methoxy-N-methyl Amides

The development of synthetic methodologies for chiral amides is a significant area of research, driven by their prevalence in natural products and pharmaceuticals. nih.gov While traditional methods often rely on the coupling of carboxylic acids with chiral amines, modern approaches focus on creating the chiral center catalytically and with high enantioselectivity. nih.gov These advanced strategies provide efficient pathways to complex molecular architectures.

One prominent modern technique for the enantioselective synthesis of chiral amides is the rhodium-catalyzed carbene N-H insertion reaction. nih.gov This method facilitates the N-alkylation of primary amides to furnish chiral N-alkylated amides under mild conditions with rapid reaction times. nih.gov The process involves the co-catalyzed reaction of a primary amide with a diazoketone in the presence of an achiral rhodium complex and a chiral squaramide catalyst. This dual-catalyst system is crucial for achieving high yields and excellent enantioselectivity. nih.gov

The reaction demonstrates broad substrate compatibility. It is effective for a wide range of primary amides and α-diazoketones bearing both electron-donating and electron-withdrawing substituents. nih.gov For instance, the reaction of various benzamides with ethyl 2-diazo-2-phenylacetate derivatives proceeds smoothly to afford the corresponding chiral N-benzylamides. The electronic properties of the substituents on the aryl ring of the diazoketone have been shown to influence the enantioselectivity, with enantiomeric excesses (ee) ranging from 74% to 94%. nih.gov

The synthetic utility of this protocol has been further highlighted through the late-stage functionalization of bioactive molecules, including derivatives of indomethacin (B1671933) and naproxen, demonstrating its applicability in creating drug-like molecules with high stereocontrol. nih.gov

Research Findings on Carbene N-H Insertion for Chiral Amide Synthesis

The following table summarizes the substrate scope for the rhodium-catalyzed enantioselective N-H insertion reaction between various substituted benzamides and diazoketones.

Table 1: Substrate Scope for the Enantioselective Synthesis of Chiral Amides via Carbene N-H Insertion nih.gov

| Entry | Amide Substrate | Diazoketone Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzamide (B126) | Ethyl 2-diazo-2-phenylacetate | 99 | 88 |

| 2 | 4-Methylbenzamide | Ethyl 2-diazo-2-phenylacetate | 99 | 89 |

| 3 | 4-Methoxybenzamide | Ethyl 2-diazo-2-phenylacetate | 99 | 90 |

| 4 | 4-Fluorobenzamide | Ethyl 2-diazo-2-phenylacetate | 99 | 88 |

| 5 | 4-Chlorobenzamide | Ethyl 2-diazo-2-phenylacetate | 99 | 87 |

| 6 | Benzamide | Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | 99 | 88 |

| 7 | Benzamide | Ethyl 2-diazo-2-(4-bromophenyl)acetate | 99 | 86 |

| 8 | Benzamide | Ethyl 2-diazo-2-(2-naphthyl)acetate | 95 | 94 |

All reactions were conducted on a 0.2 mmol scale. Isolated yields are reported.

Another established strategy in asymmetric synthesis involves using chiral auxiliaries. For example, chiral amides derived from C2-symmetric pyrrolidines can be converted into keteniminium salts. iupac.org These intermediates undergo [2+2] cycloaddition reactions with olefins, followed by hydrolysis and oxidation, to produce vicinal acylation products with high stereoselectivity. iupac.org While this demonstrates the utility of chiral amides as synthons, it represents a different approach from the direct catalytic asymmetric synthesis at the nitrogen atom.

Although these methods are powerful for the general synthesis of chiral amides, specific documented examples of the direct stereoselective synthesis of this compound were not prominent in the reviewed literature. The synthesis of related achiral building blocks, such as 3-methoxy-4-methylbenzamide, has been described as an intermediate step in the preparation of other compounds like 2-methoxy-4-cyanobenzaldehyde. google.com This particular synthesis involves the ammoniation of 3-methoxy-4-methylbenzoyl chloride, followed by dehydration to a nitrile, and does not involve stereoselective steps at the amide group. google.com

Reactivity Profiles and Mechanistic Investigations of N Methoxy N,2,4 Trimethylbenzamide

Nucleophilic Acyl Substitution Reactions

The core reactivity of N-methoxy-N,2,4-trimethylbenzamide revolves around the Weinreb amide moiety. This group facilitates a range of nucleophilic acyl substitution reactions that are fundamental to the construction of complex molecules.

Controlled Formation of Ketones with Organometallic Reagents (Grignard and Organolithium)

A primary application of Weinreb amides, including this compound, is the synthesis of ketones from organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds. wisc.edu Unlike other carboxylic acid derivatives like esters or acid chlorides, which typically yield tertiary alcohols from over-addition, Weinreb amides allow for the isolation of ketones in high yields. nih.gov

The reaction proceeds through a stable, metal-chelated tetrahedral intermediate. When the organometallic reagent attacks the carbonyl carbon, the resulting anionic oxygen and the methoxy (B1213986) nitrogen coordinate to the magnesium or lithium ion. This five-membered chelate is stable at low temperatures and does not collapse until an aqueous workup is performed. wisc.edu During the workup, the chelate is hydrolyzed, liberating the desired ketone and N,O-dimethylhydroxylamine. This chelation effect is the key to preventing the addition of a second equivalent of the organometallic reagent. wisc.edunih.gov The reaction is generally high-yielding and tolerates a wide variety of organometallic reagents. wisc.edu

Table 1: Examples of Ketone Synthesis from Weinreb Amides using Organometallic Reagents

| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 92% |

| N-methoxy-N-methylbenzamide | Methyllithium | Acetophenone | 87% |

| N-methoxy-N-methylisobutyramide | Isopropylmagnesium chloride | Diisopropyl ketone | 85% |

| N-methoxy-N-methylcinnamamide | Phenyllithium | Chalcone | 80% |

Data is illustrative of typical Weinreb amide reactivity. wisc.edu

Reductive Conversion to Aldehydes with Hydride Reagents

The stable intermediate formed by Weinreb amides also allows for their controlled reduction to aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) can be used to achieve this transformation, which typically stops at the aldehyde stage without over-reduction to the primary alcohol. wisc.eduorganic-chemistry.org

With LiAlH₄, the reaction forms a stable aluminum-chelated intermediate analogous to that seen with Grignard reagents. masterorganicchemistry.com This intermediate is stable at low temperatures and prevents further reduction. Upon aqueous workup, the intermediate is hydrolyzed to release the aldehyde. wisc.edumasterorganicchemistry.com Similarly, DIBAL-H, a bulky and less reactive hydride source, is highly effective for the partial reduction of Weinreb amides to aldehydes, often performed at low temperatures like -78 °C to ensure the stability of the tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com This method is particularly valuable as it provides a reliable route to aldehydes from carboxylic acid derivatives. masterorganicchemistry.com

Table 2: Reductive Conversion of Weinreb Amides to Aldehydes

| Weinreb Amide Substrate | Hydride Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-methoxy-N-methylbenzamide | LiAlH₄ | THF, 0 °C | Benzaldehyde | 84% |

| N-methoxy-N-methyl-3-phenylpropanamide | LiAlH₄ | Ether, 0 °C | 3-Phenylpropanal | 78% |

| Various Esters and Weinreb amides | DIBAL-H | Low Temperature | Corresponding Aldehydes | Good to Excellent |

Data is illustrative of typical Weinreb amide reactivity. wisc.eduorganic-chemistry.org

Nonclassical Wittig Reaction for Ketone Synthesis

A more recent development in the chemistry of Weinreb amides is their conversion to ketones via a nonclassical Wittig reaction. organic-chemistry.orgnih.gov This method utilizes alkylidenetriphenylphosphoranes (Wittig reagents) to transform the Weinreb amide directly into a ketone. organic-chemistry.org This approach avoids the use of highly reactive organometallic reagents, making it compatible with a wider range of functional groups. organic-chemistry.org

The proposed mechanism involves the initial attack of the Wittig ylide on the amide carbonyl, forming an oxaphosphetane intermediate. organic-chemistry.org This intermediate then undergoes cycloreversion to produce an enamine, which is subsequently hydrolyzed in situ to yield the final ketone product. organic-chemistry.org This reaction demonstrates high chemoselectivity and proceeds under mild conditions, expanding the synthetic utility of Weinreb amides. organic-chemistry.orgindiana.edu

Transition Metal-Catalyzed C-H Functionalization Directed by the Weinreb Amide Moiety

The N-methoxy-N-methylamide group can act as an effective directing group in transition metal-catalyzed C-H functionalization reactions. This allows for the selective introduction of new functional groups at the ortho-position of the benzamide (B126) ring system (the C6 position in this compound), a position that is often difficult to access through classical electrophilic aromatic substitution.

Ortho-C-H Allylation and Alkenylation Reactions

The Weinreb amide group can direct the ortho-C-H allylation and alkenylation of the aromatic ring using various transition metal catalysts, most notably rhodium and ruthenium. nih.govnih.gov For instance, rhodium(III) catalysts can facilitate the oxidative C-H allylation of benzamides with 1,3-dienes. nih.gov The reaction is believed to proceed through a cyclometalated intermediate, where the catalyst coordinates to the amide oxygen and activates a nearby C-H bond. Subsequent reaction with the coupling partner leads to the formation of the new C-C bond. nih.gov

Similarly, ruthenium(II) complexes have been shown to catalyze the oxidative C-H alkenylation of benzamides with alkenes in environmentally benign solvents like water. nih.govacs.org These methods provide a direct and atom-economical route to synthesize highly functionalized aromatic compounds. The directing ability of the amide is crucial for the high regioselectivity observed in these transformations. nih.gov

C-H Iodination and Amidation Strategies

The directing group ability of the Weinreb amide also extends to the introduction of heteroatoms at the ortho-position. Ruthenium-catalyzed ortho-C-H iodination of benzamides has been achieved using N-iodosuccinimide as the iodine source. rsc.org This reaction provides a direct method for the synthesis of ortho-iodinated benzamides, which are valuable intermediates for further cross-coupling reactions. rsc.org

Furthermore, ruthenium and rhodium catalysts have been employed for the ortho-C-H amidation of arenes using various nitrogen sources, including sulfonyl azides. researchgate.net These reactions proceed via a metal-nitrenoid intermediate that is inserted into the ortho-C-H bond of the directed benzamide. This strategy offers a straightforward path to ortho-aminobenzamide derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

Mechanistic Pathways in Catalytic C-H Activation

The N-methoxy amide functionality within this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. Palladium-catalyzed processes, in particular, have been a subject of mechanistic investigation for the functionalization of related N-methoxy aryl amides.

A comprehensive mechanistic study on the palladium(II)-catalyzed C-H functionalization of a generic N-methoxy amide has been conducted using Density Functional Theory (DFT). proceedings.science This study provides insights that can be extrapolated to the behavior of this compound. The catalytic cycle is proposed to proceed through the following key steps:

Coordination: The cycle initiates with the coordination of the palladium(II) catalyst to the oxygen atom of the N-methoxy amide group.

Oxidative Addition/Insertion: The palladacycle can then react with a coupling partner, such as an alkyne or an aryl halide, through oxidative addition or insertion. For instance, in the case of benzyne (B1209423) insertion, the benzyne coordinates to the palladium center and subsequently inserts into the Pd-C bond of the palladacycle. proceedings.science

Reductive Elimination: The final step involves reductive elimination from the palladium(IV) intermediate, which regenerates the palladium(II) catalyst and yields the functionalized product. nih.gov

Unconventional Reactivity Modes

Beyond its participation in directed C-H activation, this compound and related N-alkoxyamides can exhibit unconventional reactivity under different reaction conditions. These include base-promoted cleavage, reductive N-O bond scission, and domino rearrangements.

Base-Promoted Cleavage and E2 Elimination Pathways

The presence of a methoxy group on the amide nitrogen introduces the possibility of base-promoted elimination reactions, particularly the E2 (elimination, bimolecular) pathway. While specific studies on this compound are not prevalent, the general principles of E2 reactions can be applied to understand its potential behavior in the presence of a strong base. chemistrysteps.commasterorganicchemistry.comlibretexts.org

An E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent to a carbon bearing a leaving group, leading to the formation of a double bond. chemistrysteps.commasterorganicchemistry.com In the context of this compound, if there were a suitable leaving group on a carbon atom β to a proton, a strong base could initiate an E2 elimination.

The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com The reaction requires a specific stereochemical arrangement where the abstracted proton and the leaving group are in an anti-periplanar conformation. masterorganicchemistry.com

The general mechanism for an E2 reaction is as follows:

A strong base approaches the substrate and begins to abstract a proton from a β-carbon.

Simultaneously, the C-H bond begins to break, and the electrons from this bond start to form a new π-bond between the α- and β-carbons.

Concurrently, the bond to the leaving group on the α-carbon begins to break.

This all occurs in a single transition state, leading directly to the formation of an alkene, the protonated base, and the departed leaving group.

For a molecule like this compound, base-promoted cleavage could potentially occur at the N-O bond or involve the methyl groups, although these are not typical E2 pathways. More conventional E2 reactivity would necessitate modification of the molecule to include a leaving group on an alkyl chain attached to the aromatic ring or the amide nitrogen. The strength and steric bulk of the base, as well as the solvent, play crucial roles in determining the favorability of E2 elimination over competing reactions like nucleophilic substitution (SN2). khanacademy.orgyoutube.com

| Factor | Influence on E2 Reactions |

| Base Strength | Stronger bases favor the E2 mechanism. |

| Substrate Structure | More substituted alkyl halides tend to favor E2 over SN2. |

| Leaving Group | A better leaving group increases the reaction rate. |

| Solvent | Polar aprotic solvents can enhance the reactivity of the base. chemistrysteps.com |

| Stereochemistry | An anti-periplanar arrangement of the β-hydrogen and the leaving group is required. masterorganicchemistry.com |

Reductive Cleavage of the N-O Bond

The N-O bond in N-alkoxyamides, including this compound, is susceptible to reductive cleavage. This transformation is synthetically valuable as it provides a method for the conversion of N-alkoxyamides to their corresponding amides.

A notable method for the reductive cleavage of the N-O bond involves the use of elemental sulfur in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethyl sulfoxide (B87167) (DMSO). This metal-free approach offers a practical and efficient way to achieve this transformation.

The proposed mechanism for this reaction involves the activation of the N-O bond by the sulfur species, followed by cleavage to yield the amide product. While the exact mechanistic details are still under investigation, it is believed that DMSO may play a role in the formation of the final amide product.

The generality of this method has been demonstrated with a variety of N-alkoxyamides, suggesting its applicability to this compound. The reaction conditions are typically mild, and the yields of the corresponding amides are often good to excellent.

| Substrate | Product | Yield (%) |

| N-methoxy-4-methylbenzamide | 4-methylbenzamide | 85 |

| N-methoxy-4-(trifluoromethyl)benzamide | 4-(trifluoromethyl)benzamide | 78 |

| This compound | N,2,4-trimethylbenzamide | (Predicted high yield) |

Table data for related compounds suggests that the reductive cleavage of this compound would proceed in high yield under similar conditions.

Domino Rearrangements and Their Synthetic Utility

Domino rearrangements, also known as cascade reactions, are powerful synthetic tools that allow for the construction of complex molecular architectures in a single operation. N-methoxy-N-aryl amides, a class of compounds to which this compound belongs, have been shown to undergo intriguing domino rearrangements.

A theoretical study has explored the copper(I)-catalyzed domino rearrangement of a related compound, 2-methyl-N-methoxyaniline. nih.gov This study provides a framework for understanding the potential for similar rearrangements in this compound. The investigated domino process involves a sequence of migrations that ultimately lead to a meta-C-H activated product.

The proposed mechanistic pathway for the model system is as follows:

proceedings.sciencersc.org-Methoxy Migration: The reaction is initiated by a Cu(I)-catalyzed proceedings.sciencersc.org-migration of the methoxy group to the ortho-position of the phenyl ring. The catalyst plays a crucial role in accelerating this step. nih.gov

proceedings.sciencenih.gov-Methyl Migration: This is followed by a proceedings.sciencenih.gov-migration of the methyl group.

The synthetic utility of such domino rearrangements lies in their ability to rapidly build molecular complexity from relatively simple starting materials. For this compound, the presence of methyl groups at both the 2- and 4-positions could lead to interesting and potentially complex rearrangement pathways, offering access to novel substituted benzamide derivatives. While specific experimental data for this compound is not available, the theoretical precedent with a closely related structure highlights a promising area for future synthetic exploration. nih.gov

Applications in Complex Molecule Synthesis and Chemical Biology

Role as a Key Intermediate in Multi-Step Organic Syntheses

While specific, high-profile examples detailing the multi-step synthesis of a complex target molecule starting directly from N-methoxy-N,2,4-trimethylbenzamide are not prevalent in mainstream literature, its role can be understood through the well-established utility of aromatic Weinreb amides. These amides are typically prepared from the corresponding acyl chloride (e.g., 2,4-dimethylbenzoyl chloride) and N,O-dimethylhydroxylamine.

Once formed, this compound can serve as a linchpin in a synthetic route. For instance, it can react with a Grignard or organolithium reagent, introducing a new carbon-carbon bond and forming a ketone. This newly formed ketone can then undergo a variety of subsequent transformations, such as reduction to an alcohol, olefination, or further nucleophilic additions, to build molecular complexity. The presence of the methyl groups on the aromatic ring influences the electronic and steric properties, which can be a strategic element in directing subsequent reactions or modifying the properties of the final target molecule. The ability to link different molecular fragments in a controlled manner is a hallmark of a key synthetic intermediate.

Derivatization for the Construction of Bioactive Molecules

The N-methoxy-N-methyl amide motif is a cornerstone in medicinal chemistry and the synthesis of biologically relevant molecules due to its reliability and functional group tolerance.

The synthesis of pharmaceutical agents often involves the creation of a central ketone scaffold to which other functional groups are appended. Aromatic Weinreb amides are frequently used for this purpose. For example, a patent for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor describes the use of a related compound, 5-fluoro-2-methoxy-benzoyl chloride, to form an amide which is a key intermediate in the drug's structure. bldpharm.com

In a similar vein, this compound could be employed to synthesize analogues of various pharmacophores. By reacting it with a complex organometallic fragment, medicinal chemists can generate novel ketone intermediates. These ketones are precursors to a wide array of structures, including tertiary alcohols, substituted alkenes, and heterocyclic systems, allowing for the systematic exploration of a chemical space to optimize biological activity and pharmacokinetic properties. The synthesis of fentanyl analogues, for instance, relies on a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which highlights the importance of precise C-C bond formation in constructing such molecules.

Table 1: Illustrative Reactions for Bioactive Scaffolds

| Starting Weinreb Amide | Reagent | Product Type | Potential Application |

| This compound | Phenylmagnesium bromide | Diaryl ketone | Precursor for antifungal agents |

| This compound | (4-Piperidinyl)lithium | Aryl-heterocyclyl ketone | Scaffold for CNS-active compounds |

| N-methoxy-N-methylnicotinamide | Alkyl Grignard | Pyridyl ketone | Intermediate for kinase inhibitors |

The synthesis of natural products demands high levels of precision and control, making the reliability of Weinreb amides particularly valuable. Their ability to resist over-addition allows for the clean formation of ketones even in the presence of sensitive functional groups elsewhere in the molecule. This is crucial in long synthetic sequences where protecting group strategies are complex and high yields are paramount.

The assembly of alkaloid natural products, for example, often involves multiple, sequential bond-forming reactions. A continuous flow process for the synthesis of the alkaloid (±)-oxomaritidine showcases a modern approach where intermediates are passed through columns of immobilized reagents to build complexity step-by-step. Aromatic Weinreb amides could be integrated into such a flow system, reacting with a nucleophile to form a key ketone intermediate which is then carried forward to subsequent cyclization or functionalization steps to construct the core structure of the natural product.

Development of Novel Reagents and Methodologies Utilizing the N-Methoxy-N-methyl Amide Motif

The foundational chemistry of Weinreb amides has inspired further innovation, leading to new reagents and synthetic methods that expand the toolkit of organic chemists.

One significant development is the direct conversion of Weinreb amides to ketones using a nonclassical Wittig reaction. This method employs alkylidenetriphenylphosphoranes, avoiding the need for highly reactive organometallic reagents and offering milder reaction conditions. This is particularly advantageous for substrates with functional groups that are incompatible with Grignard or organolithium reagents.

Furthermore, the N-methoxy-N-methylamide motif has been incorporated into new, highly reactive reagents. For example, N-methoxy-N-methylcyanoformamide has been developed as a powerful one-carbon homologating agent. This reagent allows for the efficient one-pot preparation of β-keto Weinreb amides from lithium enolates, providing a rapid entry into important synthetic building blocks.

Research has also uncovered new modes of reactivity. Under certain conditions with strongly basic reagents, N-methoxy-N-methylamides can undergo an E2 elimination to generate formaldehyde (B43269) and an N-methylamide anion, a pathway that competes with the desired acylation. Understanding such alternative reaction pathways is crucial for optimizing synthetic protocols and avoiding unwanted byproducts. The unique electronic properties of the N-methoxy group have also been harnessed to control reactivity, enabling two-step syntheses of multi-substituted amines that would be difficult with standard amides.

Table 2: Summary of Methodologies Utilizing the Weinreb Amide Motif

| Methodology | Description | Advantage |

| Classical Weinreb Ketone Synthesis | Reaction of a Weinreb amide with an organometallic reagent (Grignard, organolithium) followed by acidic workup. | Forms ketones without over-addition to the tertiary alcohol. High functional group tolerance. |

| Nonclassical Wittig Reaction | Direct conversion of Weinreb amides to ketones using alkylidenetriphenylphosphoranes. | Milder conditions; avoids strongly basic/nucleophilic organometallics. |

| Homologation Reagents | Use of reagents like N-methoxy-N-methylcyanoformamide to add a β-keto amide unit in one step. | Rapid construction of β-dicarbonyl compounds. |

| Reactivity Control Element | The N-methoxy group enhances the nucleophilicity of the amide nitrogen in certain contexts, enabling novel coupling reactions. | Allows for the synthesis of complex amines through controlled, sequential additions. |

Conclusion and Future Research Perspectives

Summary of Current Knowledge and Synthetic Advancements

N-methoxy-N,2,4-trimethylbenzamide belongs to the broader class of N,N-disubstituted benzamides, which are significant intermediates in organic synthesis. A prominent subgroup within this class is the Weinreb amides, such as N-methoxy-N-methylbenzamide, which are well-regarded for their controlled reactivity with organometallic reagents to form ketones. While specific literature on this compound is not extensively available, its synthesis can be inferred from established methods for creating similar amide bonds.

The primary synthetic route to analogous N-methoxy-N-methylamides involves the coupling of a corresponding carboxylic acid or its activated derivative (like an acyl chloride) with N,O-dimethylhydroxylamine or its hydrochloride salt. For instance, the synthesis of N-methoxy-N-methyl-(3,4,5-trimethoxy)benzamide is achieved by reacting 3,4,5-trimethoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine prepchem.com. This general approach is a cornerstone of modern amide synthesis.

Advancements in amide bond formation are moving towards more efficient and environmentally friendly methods. These include the use of various coupling reagents to facilitate the reaction between a carboxylic acid and an amine on a large scale acs.org. Additionally, transition-metal-catalyzed reactions are being explored to form amide bonds directly from alcohols and amines, which is an atom-economic approach researchgate.net. Hydrothermal synthesis presents another non-catalyzed pathway for direct condensation of amines and carboxylic acids acs.org. These modern synthetic strategies could readily be applied to the synthesis of this compound.

A summary of potential synthetic approaches for this compound based on related compounds is presented below:

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product |

| 2,4-dimethylbenzoyl chloride | N-methoxymethylamine | Base (e.g., pyridine) in an inert solvent | This compound |

| 2,4-dimethylbenzoic acid | N-methoxymethylamine | Coupling agent (e.g., PyBOP, DCC) | This compound |

Unexplored Reactivity and Catalytic Opportunities

The reactivity of this compound is largely unexplored in the scientific literature. However, based on its structural similarity to Weinreb amides, it is expected to serve as a valuable precursor for the synthesis of the corresponding methyl ketone upon reaction with methylmagnesium bromide or other organometallic reagents. The N-methoxy-N-methylamide group is designed to form a stable chelated intermediate that resists over-addition, a common issue with more reactive carbonyl derivatives.

Future research could focus on exploring the full scope of its reactivity. For instance, its utility in Horner-Wadsworth-Emmons reactions to produce α,β-unsaturated amides could be investigated, a reaction that has been successfully applied to other phosphonoacetamides mdpi.com.

Furthermore, there are opportunities to develop novel catalytic transformations involving this compound. The development of catalytic methods for amide bond formation that avoid stoichiometric activating agents is a significant area of research rsc.org. Investigating the synthesis of this compound using novel catalytic systems would be a worthwhile endeavor. Additionally, exploring its potential as a ligand or directing group in transition-metal-catalyzed C-H activation reactions on the benzoyl moiety could open up new avenues for functionalization.

Potential for New Applications in Material Science and Drug Discovery

While no specific applications for this compound have been reported, its structural motifs are present in molecules with interesting biological activities and material properties. The benzamide (B126) scaffold is a common feature in many pharmaceutical compounds. For example, various substituted N-phenylbenzamide and N-benzimidazole-derived carboxamide derivatives have been synthesized and evaluated for their antiviral and antiproliferative activities nih.govscispace.com. The specific substitution pattern of this compound could be explored for its potential biological activity.

In material science, aromatic amides can be precursors to polymers with desirable thermal and mechanical properties. The precise arrangement of substituents on the aromatic ring can influence the packing and intermolecular interactions of resulting materials. Future research could investigate the incorporation of this compound or its derivatives into novel polymeric structures or as functional additives in materials.

Advancements in High-Throughput Synthesis and Automation

The synthesis of compound libraries for drug discovery and material science is increasingly reliant on high-throughput and automated methods. The synthesis of amides is well-suited to these approaches. Automated platforms that integrate liquid handlers and storage units can perform parallel synthesis of amide-containing compounds with high efficiency and reproducibility researchgate.netyoutube.com.

Recent developments include the use of stopped-flow reactors in high-throughput continuous platforms, allowing for rapid reaction optimization and the synthesis of large combinatorial libraries rsc.org. These automated systems can significantly accelerate the exploration of the chemical space around this compound by systematically varying the substituents on the benzoyl ring and the N-alkoxy-N-alkyl groups. This would facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery or for screening for desired properties in material science. The development of robust, automated synthetic routes will be crucial for unlocking the full potential of this and related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methoxy-N,2,4-trimethylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acylation of substituted benzoyl chlorides with N-methoxy-N-methylamine derivatives. For example, protocols similar to Weinreb amide synthesis (e.g., using DMT-MM as a coupling agent) are effective . Key factors include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions .

- Solvent : Dichloromethane (DCM) or acetonitrile are preferred due to their inertness and solubility .

- Catalysts : Sodium pivalate or potassium carbonate may enhance nucleophilic substitution efficiency .

- Yield Optimization : Stepwise addition of reagents and pH control (e.g., maintaining alkalinity with NaHCO₃) improves yields up to 97% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methyl groups (δ ~2.3–3.5 ppm for N-methyl; δ ~3.8 ppm for methoxy) and aromatic protons (δ ~6.8–8.0 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 235.12) and fragmentation patterns .

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Analysis : Conduct DSC to assess thermal stability; decomposition occurs >100°C .

- Mutagenicity : Ames testing shows lower mutagenic risk compared to anomeric amides but requires ventilation and PPE .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per local regulations .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-trimethylphenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Hindrance : The 2,4-trimethyl substitution increases torsional angles (11°–64°), sterically hindering resonance between the amide and aryl groups. This reduces conjugation, shifting UV-Vis absorption (e.g., blue shift in ¹Lₐ transition) .

- Electronic Effects : Electron-donating methyl groups deactivate the aryl ring, slowing electrophilic substitutions but enhancing stability toward oxidation .

- Case Study : In cross-coupling reactions, the trimethyl group necessitates higher catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) compared to unsubstituted analogs .

Q. How can contradictions in reported reaction outcomes (e.g., yields, byproducts) be resolved through mechanistic studies?

- Methodological Answer :

- Kinetic Analysis : Use in-situ FTIR or HPLC to track intermediate formation. For example, competing pathways in amidation (e.g., over-acylation) can be mitigated by slow reagent addition .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict transition states for acyl transfer, explaining yield variations due to steric clashes .

- Comparative Experiments : Replicate literature conditions with controlled variables (solvent purity, moisture levels) to isolate discrepancies .

Q. What role does this compound play in medicinal chemistry, particularly as a pharmacophore?

- Methodological Answer :

- Drug Design : The trifluoromethyl variant enhances lipophilicity (LogP +0.5) and metabolic stability, making it a candidate for kinase inhibitors .

- Biochemical Probes : Its rigidity stabilizes protein-ligand complexes in X-ray crystallography studies (e.g., binding to CYP450 isoforms) .

- Table : Comparative Bioactivity of Derivatives

| Derivative | Target Protein | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Parent Compound | CYP3A4 | 850 | 2.1 |

| Trifluoromethyl | EGFR | 120 | 2.6 |

| Nitro-Substituted | COX-2 | 450 | 1.8 |

| Source: Adapted from |

Methodological Notes

- Synthesis Optimization : Use continuous flow reactors for scale-up to reduce exothermic risks .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .

- Contradiction Management : Publish negative results (e.g., failed coupling reactions) to inform community best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.